3-Isopropoxy-4-nitrobenzoic acid
Overview
Description
Mechanism of Action
Target of Action
Nitro compounds, such as 3-isopropoxy-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . They are often involved in various chemical reactions, including Suzuki–Miyaura coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For example, in the oxidative degradation pathway, the nitro group is released as nitrous acid from the aromatic ring by nitroaromatic dioxygenases .
Pharmacokinetics
The general properties of nitro compounds suggest that they have lower volatility than ketones of about the same molecular weight . This could potentially impact the bioavailability of this compound.
Result of Action
Nitro compounds can undergo various chemical reactions, leading to the formation of new compounds . For instance, the Suzuki–Miyaura coupling process can result in the formation of new carbon–carbon bonds .
Action Environment
The synthesis of similar compounds has been shown to be influenced by factors such as temperature and base concentration . For instance, the synthesis of 2-isopropoxy-4-nitrobenzoic acid was accomplished in high yield working at room temperature and using lithium hydroxide instead of concentrated NaOH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Isopropoxy-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by esterification. One common method involves the nitration of 3-hydroxybenzoic acid to form 3-hydroxy-4-nitrobenzoic acid, which is then esterified with isopropanol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 3-Isopropoxy-4-aminobenzoic acid.
Substitution: Depending on the substituent used, various alkoxy or functionalized benzoic acids can be formed.
Scientific Research Applications
3-Isopropoxy-4-nitrobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.
4-Nitrobenzoic acid: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxybenzoic acid: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
3-Isopropoxy-4-nitrobenzoic acid is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-3-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZRNJOYADWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345243 | |
Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379261-85-5 | |
Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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